3'-Acetyl-2'-methyl-5'-(trifluoromethyl)pyridine
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Overview
Description
3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to the pyridine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of trifluoromethylpyridines, including 3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine, often involves vapor-phase reactions and other scalable processes. These methods are designed to ensure high yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies and drug discovery.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its ability to bind to enzymes, receptors, and other biological molecules. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridines and trifluoromethyl-substituted aromatic compounds. Examples include:
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3’-Acetyl-2’-methyl-5’-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1256833-43-8 |
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Molecular Formula |
C9H8F3NO |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[2-methyl-5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-5-8(6(2)14)3-7(4-13-5)9(10,11)12/h3-4H,1-2H3 |
InChI Key |
HNIQQQYIYSLWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
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